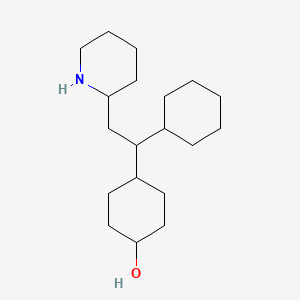

trans-Hydroxy Perhexiline(Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-Hydroxy Perhexiline (THP) is a mixture of diastereomers . It is an organic compound with multiple stereoisomers . It is derived from perhexiline, a drug used in the treatment of angina pectoris and other heart conditions . The molecular formula of trans-Hydroxy Perhexiline is C19H35NO and its molecular weight is 293.49 .

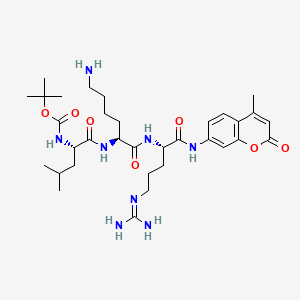

Molecular Structure Analysis

The molecular structure of trans-Hydroxy Perhexiline can be represented by the SMILES notation:O[C@@H]1CCC@HC(CC2CCCCN2)C3CCCCC3 . The InChI representation is InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2/t16-,17?,18-,19? . The IUPAC name is 4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol .

Aplicaciones Científicas De Investigación

Pharmacokinetics and Metabolism :

- Perhexiline, used for treating angina pectoris, undergoes saturable metabolism subject to genetic polymorphism (CYP2D6), necessitating concentration monitoring of the drug and its major metabolite to optimize efficacy and reduce the risk of hepatotoxicity and neuropathy (Zhang et al., 2009).

- The 4-monohydroxy metabolites of perhexiline (PHX), including cis-OH-PHX and trans-OH-PHX, play a role in PHX metabolism and are influenced by the cytochrome P450 2D6 isoform (CYP2D6) polymorphism, which can affect the drug's hepatic and neurological toxicity (Davies et al., 2006).

- The stereoselective pharmacokinetics of perhexiline indicate differences in the metabolism and elimination of its enantiomers, with the (-) enantiomer being more rapidly metabolized and showing stereoselective hydroxylation to cis-monohydroxy-perhexiline (Gould et al., 1986).

Therapeutic Applications and Safety :

- Perhexiline's anti-anginal efficacy is attributed to its ability to switch myocardial metabolism from fatty acid to glucose metabolism, partially inhibiting carnitine palmitoyltransferase 1 and 2, which may improve metabolic flexibility and cardiac output (Yin et al., 2013).

- In chronic heart failure (CHF) patients, perhexiline treatment led to significant improvements in exercise oxygen consumption, quality of life, left ventricular ejection fraction, and myocardial function, suggesting its potential as a novel treatment for CHF (Lee et al., 2005).

- Perhexiline-induced lipidosis in certain rat models (e.g., dark Agouti rats) can serve as an animal model for investigating the potential neurotoxicity of drugs metabolized by hydroxylation, indicating a genetic basis for perhexiline neurotoxicity (Meier et al., 1986).

Drug Interactions and Toxicity :

- Interaction with drugs like terbinafine, a moderate CYP2D6 inhibitor, can inhibit perhexiline metabolism, increasing plasma concentration and potentially raising toxicity risks (Sheikh et al., 2014).

- Patients with impaired drug metabolism capacities, such as those unable to effectively hydroxylate debrisoquine, may have a higher risk of perhexiline-induced liver injury, suggesting a genetic component to perhexiline toxicity (Morgan et al., 1984).

Propiedades

IUPAC Name |

4-(1-cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H35NO/c21-18-11-9-16(10-12-18)19(15-6-2-1-3-7-15)14-17-8-4-5-13-20-17/h15-21H,1-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZFRYNPJLZCKSC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2CCCCN2)C3CCC(CC3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H35NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401198137 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Cyclohexyl-2-piperidin-2-ylethyl)cyclohexan-1-ol | |

CAS RN |

917877-74-8 |

Source

|

| Record name | trans-4-[1-Cyclohexyl-2-(2-piperidinyl)ethyl]cyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401198137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-amino-1H-benzo[d]imidazol-5-ol](/img/structure/B564164.png)

![1-Azaspiro[2.5]octane,1-acetyl-](/img/structure/B564176.png)

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)